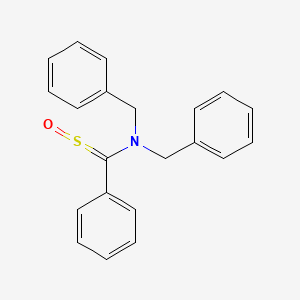
N,N-Dibenzyl-1-(oxo-lambda~4~-sulfanylidene)-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a phenyl group, and a phenyl-sulfinyl-methyl group attached to a methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine typically involves a multi-step process. One common method includes the following steps:
Formation of Benzylamine: Benzylamine can be synthesized by the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Formation of Phenyl-Sulfinyl-Methyl Group: This group can be introduced by reacting benzylamine with phenyl sulfinyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the benzylamine derivative with a phenyl group under suitable reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like alkyl halides, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-1-phenylmethanamine: Lacks the phenyl-sulfinyl-methyl group.
N-phenyl-1-phenylmethanamine: Lacks the benzyl group.
N-benzyl-1-phenyl-n-(methyl-sulfinyl-methyl)methanamine: Has a methyl-sulfinyl group instead of a phenyl-sulfinyl group.
Uniqueness
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine is unique due to the presence of the phenyl-sulfinyl-methyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Eigenschaften
CAS-Nummer |
61821-39-4 |
|---|---|
Molekularformel |
C21H19NOS |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-1-phenyl-1-sulfinylmethanamine |
InChI |
InChI=1S/C21H19NOS/c23-24-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI-Schlüssel |
QYHVTXLXNNJYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


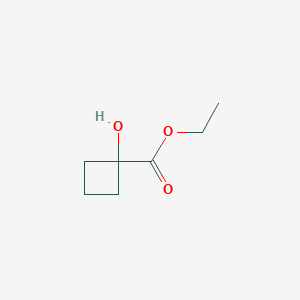
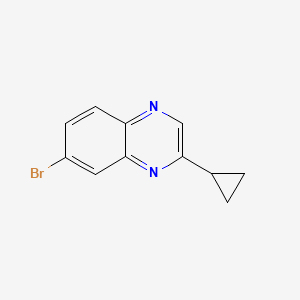

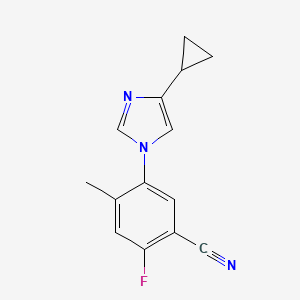
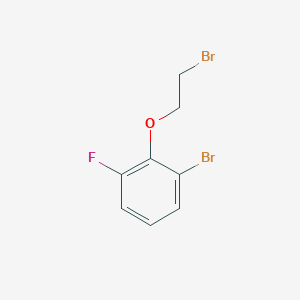
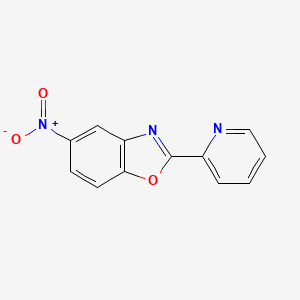

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
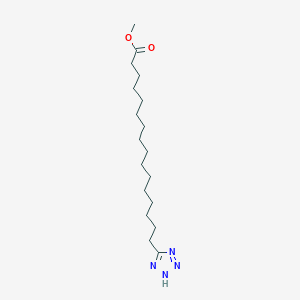
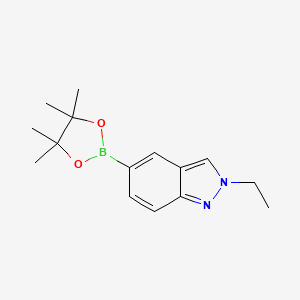
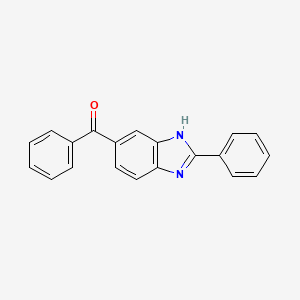
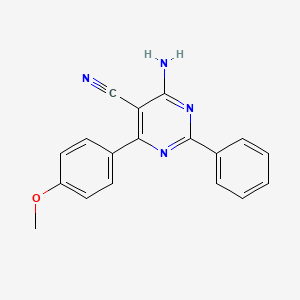
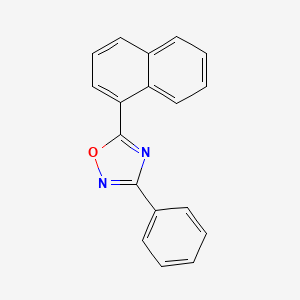
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
